molecular formula C12H12BrNO2S B2974668 4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide CAS No. 1797296-28-6

4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide

Cat. No.: B2974668
CAS No.: 1797296-28-6
M. Wt: 314.2
InChI Key: GNVCDPPHBNPAFP-UHFFFAOYSA-N
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Description

4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide is an organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group. The compound also contains a furan ring with two methyl groups. This unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-3-carboxamide
  • 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-3-carboxamide
  • 4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxylate

Uniqueness

4-Bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the furan and thiophene rings, along with the bromine and carboxamide groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

4-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S/c1-7-3-9(8(2)16-7)5-14-12(15)11-4-10(13)6-17-11/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVCDPPHBNPAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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